Nafarelin acetate

Description

Nafarelin (acetate) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used as a nasal spray for the treatment of endometriosis and central precocious puberty. Nafarelin (acetate) works by initially stimulating and then suppressing the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland .

Properties

IUPAC Name |

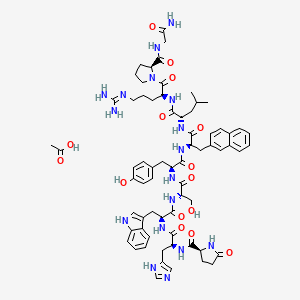

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4)/t46-,47-,48-,49-,50+,51-,52-,53-,54-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYDLHACHDKAJ-CFWZQLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50227720 | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-60-0 | |

| Record name | Nafarelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2HMT9YBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Resin and Protecting Groups

- Nafarelin synthesis typically starts with a resin-bound first amino acid , often with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino terminus.

- Side chains of amino acids are protected with suitable groups (e.g., benzyl for serine hydroxyl, tert-butyl for tyrosine) to prevent undesired reactions during chain elongation.

- The solid support resin used can be a chlorotrityl or Wang resin, which allows efficient cleavage under acidic conditions.

Coupling Reactions

- Amino acids are sequentially coupled using activating agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to promote peptide bond formation.

- The coupling efficiency is critical for high purity and yield.

- Microwave-assisted SPPS has been introduced to accelerate coupling and deprotection steps, reducing synthesis time dramatically while maintaining product quality.

Deprotection and Cleavage

- The Fmoc group is removed using mild bases like piperidine.

- After the full peptide chain assembly, the peptide is cleaved from the resin using liquid hydrogen fluoride (HF) or trifluoroacetic acid (TFA) mixtures, which also remove side-chain protecting groups.

- The crude peptide is then purified by chromatographic techniques.

Solid-Liquid Phase Combination Methods

Some preparation protocols combine solid-phase synthesis for peptide chain assembly with solution-phase synthesis for specific modifications or fragment coupling. This approach can improve overall yield and facilitate incorporation of non-standard amino acids or modifications.

Purification and Characterization

- After cleavage, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) .

- Purity and identity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

- The final product is converted to its acetate salt form to improve stability and solubility for pharmaceutical use.

Formulation Considerations: Powder vs. Solution

- This compound exhibits low aqueous solubility (~2 mg/mL), which challenges formulation for nasal delivery.

- Powder formulations with high molecular weight water-soluble polysaccharides have been developed to enhance stability and bioavailability when administered intranasally.

- Powder forms avoid the need for preservatives, extend shelf life, and provide better systemic absorption compared to aqueous solutions.

Summary Table of Preparation Steps and Key Parameters

Research Findings and Innovations

- Microwave-assisted SPPS has been shown to significantly reduce synthesis time without compromising the peptide's integrity or yield.

- The powder formulation of this compound with polysaccharides enhances nasal absorption and stability compared to aqueous solutions, overcoming solubility and bioavailability limitations.

- Combination of solid-phase and solution-phase synthesis offers flexibility in synthesizing analogs or modified peptides with improved pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

Nafarelin (acetate) undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

Hydrolysis: Shorter peptide fragments.

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Thiol-containing peptides.

Scientific Research Applications

Clinical Applications

1. Endometriosis

- Mechanism : Nafarelin acetate reduces estrogen levels by inhibiting gonadotropin release, thereby alleviating the symptoms associated with endometriosis.

- Dosage : The typical dosage for endometriosis treatment is 200 µg administered intranasally twice daily .

- Case Study : A placebo-controlled study demonstrated significant improvements in pain and quality of life among women treated with nafarelin compared to those receiving placebo .

2. Precocious Puberty

- Mechanism : In cases of gonadotropin-dependent precocious puberty, this compound effectively suppresses premature sexual maturation by lowering gonadotropin levels.

- Dosage : Treatment typically involves 800 to 1200 µg per day administered intranasally .

- Case Study : A study involving 15 girls showed a marked decrease in estradiol levels and growth velocity over six months of treatment, indicating effective management of precocious puberty symptoms .

3. Assisted Reproductive Technologies (ART)

- Role in IVF : Nafarelin is utilized for ovarian stimulation during IVF cycles, helping to control hormone levels and optimize follicular development.

- Comparison Studies : Research comparing nafarelin with other GnRH agonists has shown its efficacy in achieving better outcomes in controlled ovarian stimulation protocols .

- Data Table : Below is a summary of findings from various studies comparing nafarelin with other treatments in IVF settings.

Additional Applications

4. Management of Uterine Fibroids

Nafarelin has been explored for its potential to reduce the size of uterine fibroids by lowering estrogen levels, thus alleviating symptoms such as heavy menstrual bleeding and pelvic pain.

5. Transgender Healthcare

In transgender youth, this compound serves as a puberty blocker, allowing individuals to delay the onset of secondary sexual characteristics until they are ready to make decisions about their gender identity .

6. Hirsutism and Polycystic Ovary Syndrome (PCOS)

Nafarelin is also used off-label for managing hirsutism and PCOS by reducing androgen levels through its action on gonadotropins.

Pharmacokinetics and Safety

Nafarelin is rapidly absorbed after intranasal administration, with peak plasma concentrations reached within approximately 26 minutes. The drug exhibits a bioavailability of about 2.8% . Studies indicate that prolonged use may lead to certain side effects, including bone density loss; therefore, monitoring during treatment is advised.

Mechanism of Action

Nafarelin (acetate) acts as a potent agonist of gonadotropin-releasing hormone (GnRH). Upon administration, it initially stimulates the release of LH and FSH from the pituitary gland, leading to a temporary increase in gonadal steroidogenesis. With repeated dosing, it desensitizes the GnRH receptors, resulting in decreased secretion of gonadal steroids. This suppression of gonadal steroids leads to the therapeutic effects observed in conditions like endometriosis and central precocious puberty .

Comparison with Similar Compounds

Nafarelin (acetate) is compared with other GnRH analogs such as goserelin, leuprolide, and triptorelin. While all these compounds share a similar mechanism of action, nafarelin (acetate) is unique in its intranasal administration route, which offers convenience and ease of use. Additionally, nafarelin (acetate) has been shown to achieve effective pituitary suppression with fewer doses and a shorter duration of administration compared to some other analogs .

Similar Compounds

Biological Activity

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) that serves multiple therapeutic purposes, particularly in the management of conditions like endometriosis and benign prostatic hyperplasia. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and relevant clinical studies.

This compound acts primarily as a GnRH agonist . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to increased gonadal steroidogenesis. However, with continued administration, it suppresses the secretion of these hormones due to downregulation of GnRH receptors in the pituitary gland. This results in decreased levels of estrogen and testosterone, effectively inducing a state of hormonal suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound varies between populations but generally includes:

- Absorption : Rapid absorption occurs after intranasal administration, with peak serum concentrations reached within 10 to 45 minutes. For instance, after a single dose of 400 µg in adults, peak concentrations averaged 1.8 ng/mL with a bioavailability of about 2.8% .

- Half-Life : The average serum half-life is approximately 2.5 to 3 hours depending on the dosage and method of administration .

- Metabolism : Nafarelin is metabolized primarily in the liver, with several metabolites identified; however, the pharmacological activity of these metabolites remains largely uncharacterized .

Clinical Applications

This compound has been utilized in various clinical settings:

1. Endometriosis Treatment

A double-blind study comparing this compound (400 µg daily) with danazol (600 mg daily) demonstrated significant regression in endometriosis symptoms. After six months:

Despite both treatments being effective in reducing symptoms, nafarelin was associated with fewer androgenic side effects compared to danazol.

2. Benign Prostatic Hyperplasia (BPH)

In a study involving nine patients with BPH treated with subcutaneous this compound (400 µg/day), significant decreases in prostate size were observed:

- Mean size reduction : 75.8% from baseline after four months (p < 0.005).

- Reversal post-treatment : Prostate size returned to near baseline six months after cessation .

Side Effects and Considerations

Common side effects associated with this compound include:

- Menopausal symptoms : Hot flashes, vaginal dryness, and headaches.

- Bone density loss : Treatment can lead to significant reductions in vertebral trabecular bone density, which may not fully recover post-treatment .

Case Study: Pre-operative Treatment for Endometriosis

A case report highlighted the use of this compound for pre-operative treatment of endometriomas, demonstrating its effectiveness in reducing lesion size before surgical intervention .

Research Findings Table

Q & A

Q. What are the critical chemical and stability properties of Nafarelin acetate that influence experimental design?

this compound (C₆₆H₈₃N₁₇O₁₃ · C₂H₄O₂) is a synthetic GnRH agonist with a molecular weight of 1322.5 (free base) or 1400.56 (acetate hydrate form) . Key properties include:

- Solubility : Poor aqueous solubility; dissolves in DMSO (≥10 mg/mL) but requires optimization for in vivo use (e.g., ethanol, DMF, or saline-based formulations) .

- Stability : Stable for 3 years at -20°C as a powder, 6 months in solvent at -80°C, and 1 month at 4°C post-reconstitution .

- Purity : >98% purity via RP-HPLC/SDS-PAGE is critical for reproducibility in receptor-binding studies .

Q. How should researchers prepare and validate stock solutions for in vitro assays?

- Stock preparation : Dissolve in DMSO (≥10 mg/mL) and dilute with PBS or saline for working concentrations (e.g., 100 µg/mL). Vortex and sonicate (37°C) to ensure homogeneity .

- Validation : Verify stability via UV-Vis spectroscopy (λmax = 280 nm) and bioactivity using pituitary cell cultures to measure LH/FSH suppression .

Advanced Research Questions

Q. What methodological considerations are essential when analyzing contradictory data on gonadotropin suppression across species?

Discrepancies in LH/FSH suppression (e.g., transient stimulation vs. sustained downregulation) often arise from:

- Dose-dependent effects : Subcutaneous administration in dogs (0.5–2.0 µg/kg) reduces testosterone within 24 hours, while higher doses (32 µg/animal/day) induce prolonged suppression .

- Species-specific receptor dynamics : GnRH receptor desensitization occurs faster in primates than rodents, requiring adjusted dosing intervals .

- Administration route : Nasal delivery (2 mg/mL in humans) shows variable bioavailability compared to subcutaneous injection .

Q. How can researchers optimize in vivo models for studying endometriosis or hormone-dependent cancers?

- Animal models : Use ovariectomized mice with xenografted endometrial tissue. Nafarelin (1–10 µg/kg/day, SC) reduces lesion volume by 40–60% via estrogen suppression .

- Endpoint validation : Combine hormonal assays (ELISA for estradiol) with histopathology to confirm tissue regression .

- Control for rebound effects : Monitor post-treatment LH/FSH recovery to distinguish reversible vs. irreversible suppression .

Q. What strategies resolve discrepancies in molecular weight and structural data reported for this compound?

- Source verification : Confirm the compound form (free base vs. acetate hydrate) using CAS registry numbers:

- Free base: C₆₆H₈₃N₁₇O₁₃ (MW 1322.5, CAS 76932-56-4) .

- Acetate hydrate: C₆₈H₈₉N₁₇O₁₆ (MW 1400.56, CAS 76932-60-0) .

Methodological Tables

Table 1: Comparative Solubility and Stability Profiles

| Condition | Solubility/Stability | Reference |

|---|---|---|

| DMSO (25°C) | ≥10 mg/mL | |

| PBS (pH 7.4) | Limited; requires sonication | |

| Long-term storage (-80°C) | Stable for 6 months |

Table 2: In Vivo Dosing Protocols for Hormone Suppression

| Species | Dose | Route | Effect (LH Reduction) | Reference |

|---|---|---|---|---|

| Mouse | 10 µg/kg/day (SC) | Subcutaneous | 70% at 7 days | |

| Dog | 32 µg/animal/day | Subcutaneous | 90% at 14 days | |

| Human | 400 µg BID | Nasal spray | 50% at 6 weeks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.